(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid
CAS No.:
Cat. No.: VC18006982
Molecular Formula: C27H42O5
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H42O5 |
|---|---|
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | (6R)-6-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
| Standard InChI | InChI=1S/C27H42O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h12,15-16,19-24,29-30H,5-11,13-14H2,1-4H3,(H,31,32)/t15-,16?,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
| Standard InChI Key | PEIQVFBLXUEBGA-REUWSYPNSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C |
| Canonical SMILES | CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound is a C27 steroid derivative with the following structural features (Figure 1):
-
7α- and 12α-hydroxyl groups: These hydroxylations confer specificity to enzymatic interactions, particularly in bile acid synthesis.
-
3-oxo-Δ4 structure: A ketone group at position 3 and a double bond between C4 and C5, characteristic of intermediates in steroid metabolism.
-
26-carboxylic acid: A side-chain carboxylation at position 26, a hallmark of cholestenoic acids involved in mitochondrial β-oxidation .
The stereochemistry at C7 and C12 is critical for biological activity. The 7α-hydroxy group aligns with intermediates in the "acidic pathway" of bile acid synthesis, while the 12α-hydroxy group suggests overlap with the "neutral pathway," typically associated with cholic acid formation .
Physicochemical Characteristics
-
Molecular formula: C27H40O6
-
Solubility: Polar due to hydroxyl and carboxylic acid groups, favoring aqueous environments like CSF and plasma.
-
Stability: The α,β-unsaturated ketone (3-oxo-Δ4) may render the compound prone to redox reactions, necessitating stabilized analytical conditions .
Biosynthetic Pathways and Enzymatic Regulation
Role in Bile Acid Synthesis
The compound is an intermediate in both classical and alternative bile acid pathways:
-
Classical (neutral) pathway: Cholesterol → 7α-hydroxycholesterol → 7α,12α-dihydroxycholest-4-en-3-one → side-chain oxidation.
-
Alternative (acidic) pathway: Cholesterol → 27-hydroxycholesterol → 7α,27-dihydroxycholesterol → further oxidation .
Key enzymes involved include:
-
CYP7A1: Initiates the neutral pathway via 7α-hydroxylation.
-
CYP27A1: Catalyzes 27-hydroxylation in the acidic pathway.
-
CYP7B1: Oxidizes 27-hydroxycholesterol to 7α,27-dihydroxycholesterol, a precursor to cholestenoic acids .
Analytical Detection and Quantification
Liquid Chromatography–Mass Spectrometry (LC-MS/MS)
The compound is identified and quantified using advanced LC-MS/MS methodologies:
-
Chromatography: Reverse-phase C18 columns with gradient elution (methanol/water + 0.1% formic acid).
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) targeting transitions m/z 585.4 → 501.3 → 422.3 .
Table 1: Concentration in Human Biofluids
| Biofluid | Concentration (ng/mL, mean ± SD) | Sample Size (n) |
|---|---|---|
| CSF | 1.1 ± 1.1 | 42 |
| Plasma | 0.3 ± 0.1 | 42 |
Data derived from Abdel-Khalik et al. (2018) .
Structural Confirmation via MS/MS Fragmentation
Key fragment ions validate the structure:
-
m/z 422.3: Neutral loss of CO, NH, and 2 H2O from the pyridine adduct.
-
m/z 209.1 and 279.2: Signature ions for 7α,12α-dihydroxy-3-oxo-4-ene steroids .
Clinical and Metabolic Implications
Cerebrotendinous Xanthomatosis (CTX)
In CTX, the compound accumulates due to CYP27A1 mutations, disrupting bile acid synthesis. Paradoxically, residual production via CYP46A1/CYP3A4 may mitigate severe neurological symptoms, though this remains speculative .
Hereditary Spastic Paraplegia Type 5 (HSP5)
HSP5 patients exhibit reduced CSF levels of the compound (0.1 ± 0.05 ng/mL vs. 1.1 ± 1.1 ng/mL in controls) . This implicates CYP7B1 deficiency in impaired neurosteroid metabolism, contributing to axonal degeneration.
Therapeutic Monitoring
Quantifying this acid in CSF may serve as a biomarker for:
-
Disease progression in CTX and HSP5.
-
Efficacy of bile acid replacement therapy (e.g., chenodeoxycholic acid) .
Future Directions and Unanswered Questions
-
Enzymatic Redundancy: Clarify the roles of CYP46A1 and CYP3A4 in cholestenoic acid synthesis.
-
Neuroprotective Mechanisms: Investigate whether the compound modulates neuronal cholesterol homeostasis.
-
Therapeutic Targeting: Explore small-molecule activators of alternative pathways in CYP27A1/CYP7B1 deficiencies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume